molecular formula C7H4N4 B1282557 1H-1,2,3-Benzotriazole-5-carbonitrile CAS No. 24611-70-9

1H-1,2,3-Benzotriazole-5-carbonitrile

Cat. No.: B1282557
CAS No.: 24611-70-9
M. Wt: 144.13 g/mol
InChI Key: OEBMOZBCDOBXAN-UHFFFAOYSA-N
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Description

1H-1,2,3-Benzotriazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4N4. It is a derivative of benzotriazole, featuring a nitrile group at the 5-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Mode of Action

Benzotriazole derivatives have been reported to act as single-electron donors in catalytic organic reduction reactions . This suggests that 1H-1,2,3-Benzotriazole-5-carbonitrile might interact with its targets through electron donation, leading to changes in the targets’ biochemical properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the corrosion inhibition properties of benzotriazole derivatives are known to be effective within a pH range of 5.5 to 10 .

Biochemical Analysis

Biochemical Properties

1H-1,2,3-Benzotriazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzotriazole derivatives, including this compound, are known to act as agonists for many proteins . These interactions often involve binding to the active sites of enzymes or proteins, leading to inhibition or activation of their functions. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzotriazole derivatives have been reported to inhibit certain enzymes involved in cell signaling, leading to altered cellular responses . Additionally, this compound may impact gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes. These effects can result in changes in cellular metabolism, including alterations in energy production and biosynthetic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, leading to inhibition or activation of their catalytic activities. For instance, benzotriazole derivatives have been shown to inhibit enzymes involved in oxidative stress responses, thereby protecting cells from oxidative damage . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the expression of specific genes. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or extreme temperatures may lead to degradation, resulting in reduced efficacy. Long-term effects on cellular function have also been observed in in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or protection against oxidative stress . At high doses, toxic or adverse effects may occur. These effects can include cellular damage, disruption of metabolic pathways, and alterations in organ function. Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, benzotriazole derivatives have been shown to inhibit enzymes involved in oxidative stress responses, thereby modulating metabolic flux and metabolite levels . Additionally, this compound can affect the biosynthesis of certain metabolites by influencing the activity of enzymes involved in their production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Benzotriazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid, followed by the introduction of a nitrile group. The reaction conditions typically involve:

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Benzotriazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-1,2,3-Benzotriazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of corrosion inhibitors, dyes, and other industrial chemicals.

Comparison with Similar Compounds

1H-1,2,3-Benzotriazole-5-carbonitrile can be compared with other benzotriazole derivatives:

Uniqueness: The presence of the nitrile group in this compound imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Properties

IUPAC Name

2H-benzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBMOZBCDOBXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548081
Record name 2H-Benzotriazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24611-70-9
Record name 2H-Benzotriazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-benzotriazole-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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